![molecular formula C13H19ClO3 B14619498 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene CAS No. 58021-09-3](/img/structure/B14619498.png)
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene is an organic compound with the molecular formula C13H19ClO3 It is a derivative of benzene, featuring a chlorine atom and a complex ether group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 2,3-dimethoxy-2-methylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques like distillation and recrystallization is also common to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene.
Oxidation: Products include aldehydes or ketones derived from the ether group.
Reduction: Products include simpler hydrocarbons like 1-chloro-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methylbenzene: A simpler compound with a similar chlorine substitution on the benzene ring.
1-Chloro-3-methylbenzene: Another isomer with the chlorine atom in a different position.
1-Chloro-2-methyl-2-phenylpropane: A compound with a similar alkyl substitution pattern.
Uniqueness
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene is unique due to its complex ether group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
58021-09-3 |
|---|---|
Fórmula molecular |
C13H19ClO3 |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
1-chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene |
InChI |
InChI=1S/C13H19ClO3/c1-13(16-3,9-15-2)10-17-8-11-6-4-5-7-12(11)14/h4-7H,8-10H2,1-3H3 |
Clave InChI |
VOSIHMZYKOQBAU-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)(COCC1=CC=CC=C1Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


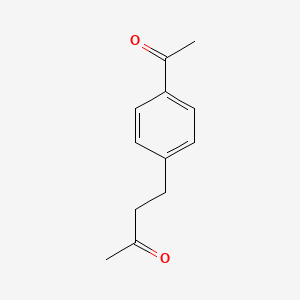
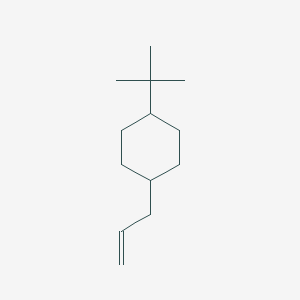
![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
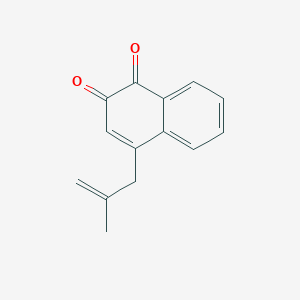
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
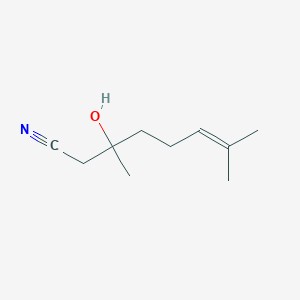
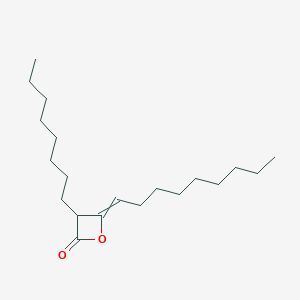
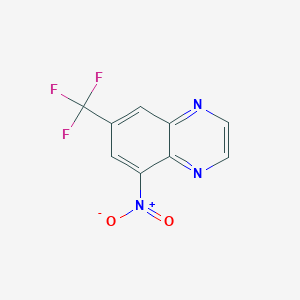

![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
